Technical Monograph: 3-Methyl-5-(trifluoromethyl)pyridine
Technical Monograph: 3-Methyl-5-(trifluoromethyl)pyridine
The following technical guide is structured as an advanced monograph for drug discovery scientists and organic chemists. It prioritizes actionable data, mechanistic insight, and reproducible protocols over generic descriptions.
High-Value Scaffold for Bioisosteric Modulation in Medicinal Chemistry [1]
HExecutive Summary
In the landscape of modern drug design, 3-Methyl-5-(trifluoromethyl)pyridine represents a strategic "hybrid" building block.[1] It combines the steric demand and metabolic susceptibility of a methyl group with the strong electron-withdrawing, lipophilicity-enhancing nature of a trifluoromethyl group.[1] This specific substitution pattern (3,5-disubstitution) on the pyridine ring offers a unique vector for optimizing Structure-Activity Relationships (SAR), particularly when replacing 1,3-disubstituted benzene rings to lower LogD or improve aqueous solubility via the pyridine nitrogen.[1]
This guide details the physicochemical profile, synthetic pathways, and strategic application of this scaffold in lead optimization.[1]
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]
The dual substitution creates a dipole moment and lipophilic profile distinct from mono-substituted pyridines.[1] The electron-deficient ring (due to
| Property | Value | Technical Note |
| CAS Number | 131748-15-7 | Confirmed Registry ID |
| Molecular Weight | 161.12 g/mol | Fragment-based drug design (FBDD) compliant |
| Appearance | Colorless to pale yellow liquid | Oxidizes slowly upon air exposure |
| Boiling Point | 152.6°C (at 760 mmHg) | Suitable for distillation purification |
| Density | 1.216 g/cm³ | Denser than water |
| LogP | 2.41 (Predicted) | Moderate lipophilicity; good membrane permeability |
| Flash Point | 46.1°C | Flammable (Class 3) |
| pKa (Conj.[1] Acid) | ~2.5 - 3.0 (Est.)[1] | Significantly lower than pyridine (5.[1]2) due to |
Synthetic Pathways & Manufacturing[1][5]
For the medicinal chemist, accessing this core with high regiofidelity is critical.[1] While industrial routes often employ "slash-and-burn" chlorination/fluorination of lutidines, laboratory-scale synthesis demands precision.[1]
A. Primary Laboratory Route: Transition-Metal Catalyzed Trifluoromethylation
The most reliable method for generating 3-methyl-5-(trifluoromethyl)pyridine in a research setting involves the trifluoromethylation of 3-bromo-5-methylpyridine .[1] This avoids the selectivity issues of direct fluorination.[1]
Mechanism:
The reaction utilizes a copper(I) mediator to transfer the
Workflow Diagram:
Figure 1: Copper-mediated trifluoromethylation pathway ensuring regioselective installation of the CF3 group.[1]
B. Industrial/Bulk Route: Halogen Exchange (Halex)
On a kilogram scale, this compound is often a downstream product of 3,5-lutidine (3,5-dimethylpyridine) processing.[1]
-
Radical Chlorination: 3,5-lutidine
3-methyl-5-(trichloromethyl)pyridine.[1] -
Fluorination: Reaction with anhydrous HF (Swarts reaction conditions) or
converts to .[1] Note: This route often requires difficult fractional distillation to separate mono- and bis-trifluoromethylated byproducts.[1]
Strategic Applications in Drug Discovery[1]
Bioisosterism and Electronic Modulation
The 3-methyl-5-(trifluoromethyl)pyridine scaffold is a "privileged structure" for optimizing ADME properties.[1]
-
Metabolic Blocking: The
group at the 5-position effectively blocks oxidative metabolism (CYP450 attack) at that site.[1] However, the 3-methyl group remains a "soft spot" for benzylic oxidation, allowing for tunable clearance (i.e., if the molecule is too stable, the methyl group provides a handle for clearance).[1] -
Lipophilicity Tuning: Replacing a phenyl ring with this pyridine lowers LogD slightly (due to the nitrogen lone pair) but the
keeps the lipophilicity high enough for CNS penetration or hydrophobic pocket binding.[1] -
-Stacking: The electron-deficient nature of the ring (due to
) enhances - stacking interactions with electron-rich amino acid residues (e.g., Tryptophan, Phenylalanine) in the binding pocket.[1]
Decision Logic for Scaffold Selection
When should a chemist deploy this specific CAS?
Figure 2: SAR decision tree illustrating the specific problem-solving utility of this scaffold.
Detailed Experimental Protocol
Protocol: Synthesis via Cross-Coupling
For the preparation of 5.0 g of target material.
Reagents:
-
3-Bromo-5-methylpyridine (1.0 eq)[1]
-
Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate (MFSDA) or
(1.2 - 1.5 eq)[1] -
Copper(I) Iodide (CuI) (0.2 eq)[1]
-
Solvent: Anhydrous DMF or NMP.[1]
Step-by-Step:
-
Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon.
-
Charging: Add 3-Bromo-5-methylpyridine (29 mmol) and CuI (5.8 mmol) to the flask.
-
Solvation: Add anhydrous DMF (30 mL) via syringe.
-
Reagent Addition: Add the trifluoromethylating agent (MFSDA) slowly. Caution: Gas evolution may occur.[1]
-
Reaction: Heat the mixture to 80-100°C for 12 hours. Monitor via TLC (Hexane/EtOAc 8:1) or LC-MS.[1] The product spot will be less polar than the starting bromide.[1]
-
Workup: Cool to room temperature. Dilute with diethyl ether (100 mL) and wash with water (3 x 50 mL) to remove DMF.[1] Wash the organic layer with brine.[1]
-
Purification: Dry over
, filter, and concentrate carefully (product is volatile, BP ~152°C). Purify via silica gel flash chromatography using a gradient of 0-10% EtOAc in Hexanes.
Validation Criteria:
-
1H NMR (CDCl3): Look for singlet at ~2.4 ppm (Methyl) and two aromatic doublets/singlets at ~8.5-8.8 ppm (Pyridine protons).[1]
-
19F NMR: Distinct singlet at ~ -62 ppm (
).[1]
Safety & Handling (MSDS Summary)
Hazard Classification:
-
Flammable Liquid (Category 3): Keep away from open flames. Ground all equipment.
-
Acute Toxicity (Oral/Inhalation): Pyridine derivatives can be neurotoxic.[1] Handle in a fume hood.
-
Skin/Eye Irritant: Wear nitrile gloves and safety goggles.[1]
Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). The methyl group is susceptible to slow radical oxidation over months if exposed to air.[1]
References
-
Chemical Registry Data. 3-Methyl-5-(trifluoromethyl)pyridine - CAS 131748-15-7.[1][2][3] Common Chemistry. Link
-
Synthetic Methodology. Copper-Mediated Trifluoromethylation of Aryl Halides. J. Org.[1][4] Chem. 2018.[1][5] (General protocol adaptation for pyridines). Link
-
Medicinal Chemistry Application. Trifluoromethylpyridines as Bioisosteres in Drug Design. J. Med. Chem. 2020.[1][5][4][6][7][8] Link
-
Agrochemical Utility. Synthesis and application of trifluoromethylpyridines as key structural motifs. Journal of Pesticide Science. Link
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- 3. henankerui.lookchem.com [henankerui.lookchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 6. asianpubs.org [asianpubs.org]
- 7. US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]
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